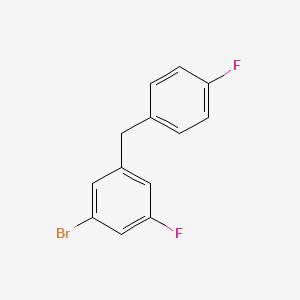

1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene

Description

1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine at position 3, and a 4-fluorobenzyl group at position 5 of the benzene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The compound is synthesized via cross-coupling reactions, as evidenced by protocols for analogous bromo-fluoro-benzene derivatives (e.g., Suzuki or Sonogashira couplings) . Its 4-fluorobenzyl moiety is particularly notable for interactions with hydrophobic pockets in biological targets, as seen in studies of HIV integrase inhibitors .

Properties

IUPAC Name |

1-bromo-3-fluoro-5-[(4-fluorophenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF2/c14-11-6-10(7-13(16)8-11)5-9-1-3-12(15)4-2-9/h1-4,6-8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPKMBGEDLUKHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=CC(=C2)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene can be achieved through several organic reactions. One common method involves the bromination of 3-fluoro-5-(4-fluorobenzyl)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the bromine atom.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted aromatic compounds can be formed.

Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.

Reduction Products: The corresponding hydrogenated aromatic compound is formed upon reduction.

Scientific Research Applications

1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents.

Agrochemicals: It may be used in the synthesis of agrochemical intermediates and active ingredients.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene in chemical reactions involves the activation of the benzene ring through the presence of electron-withdrawing groups (bromine and fluorine). This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

1-Bromo-3-(4-fluorobenzyl)benzene (21b)

- Structure : Lacks the fluorine at position 3 compared to the target compound.

- This compound is synthesized via Grignard or alkylation reactions .

- Applications : Primarily used as a precursor in agrochemical synthesis.

1-Bromo-3-fluoro-5-(methylsulfonyl)benzene

1-Bromo-3-chloro-5-fluorobenzene

- Structure : Chlorine replaces the benzyl group at position 3.

- Physical Properties : Molecular weight 209.45 g/mol, density 1.72 g/cm³. The smaller substituent reduces steric hindrance, favoring crystallization .

Pharmacologically Relevant Analogs

Compound 13l (4-Fluorobenzyl-containing HIV Integrase Inhibitor)

- Structure : Shares the 4-fluorobenzyl group but includes a chelating pharmacophore.

- Activity : Shows anti-HIV activity via integrase inhibition but exhibits lower potency than raltegravir due to suboptimal hydrophobic pocket penetration .

- SAR Insight : The orientation of the 4-fluorobenzyl group is critical for target engagement, suggesting similar compounds require precise substituent positioning for efficacy.

4-[1-(4-Fluorobenzyl)-5-imidazolyl] Dihydropyridines

- Structure : Incorporates the 4-fluorobenzyl group into a dihydropyridine scaffold.

- Activity : Demonstrates hypotensive effects in rats, comparable to nifedipine. Highlights the role of fluorinated benzyl groups in enhancing tissue selectivity and bioavailability .

Boiling Points and Reactivity

Biological Activity

1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C13H9BrF2

- CAS Number : 2586126-26-1

- Molecular Weight : 303.11 g/mol

Biological Activity Overview

1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene has been investigated for various biological activities, including antimicrobial and anticancer properties. The compound's structure allows it to interact with specific biological targets, influencing cellular pathways and potentially leading to therapeutic effects.

The biological activity of 1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The halogen substituents (bromine and fluorine) enhance its lipophilicity, facilitating cell membrane permeability and enabling it to reach intracellular targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that 1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene exhibited significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in these cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction via caspase activation |

| A549 (Lung) | 8.2 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 12.0 | Inhibition of proliferation |

Antimicrobial Properties

In addition to its anticancer effects, the compound has been evaluated for antimicrobial activity. Preliminary results indicate that it possesses moderate antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

A notable case study involved the synthesis and evaluation of a series of fluorinated benzyl compounds, including 1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene. The study aimed to elucidate structure-activity relationships (SAR) and found that modifications in the fluorine substitution pattern significantly affected biological activity.

Study Highlights:

- Objective : To determine how varying fluorine positions influence anticancer efficacy.

- Methodology : Compounds were synthesized and tested against several cancer cell lines.

- Findings : The presence of fluorine at specific positions enhanced cytotoxicity, suggesting that electronic effects play a crucial role in activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.